Cas no 2680901-70-4 (2-[N-(2-azidoethyl)-2,2,2-trifluoroacetamido]acetic acid)

2-[N-(2-Azidoethyl)-2,2,2-trifluoroacetamido]acetic acid is a versatile bifunctional reagent featuring both an azido group and a carboxylate moiety, making it valuable for click chemistry applications and bioconjugation. The azido group enables efficient Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the carboxylic acid allows for further derivatization or coupling to amines via standard activation methods. The trifluoroacetamido spacer enhances stability and reactivity. This compound is particularly useful in peptide synthesis, polymer chemistry, and surface functionalization, where selective and high-yielding reactions are required. Its water solubility further broadens its utility in biological and materials science contexts.
2-[N-(2-azidoethyl)-2,2,2-trifluoroacetamido]acetic acid structure
2680901-70-4 structure
商品名:2-[N-(2-azidoethyl)-2,2,2-trifluoroacetamido]acetic acid
CAS番号:2680901-70-4
MF:C6H7F3N4O3
メガワット:240.139991044998
CID:6364014
PubChem ID:165938679

2-[N-(2-azidoethyl)-2,2,2-trifluoroacetamido]acetic acid 化学的及び物理的性質

名前と識別子

    • 2680901-70-4
    • 2-[N-(2-azidoethyl)-2,2,2-trifluoroacetamido]acetic acid
    • EN300-28276930
    • インチ: 1S/C6H7F3N4O3/c7-6(8,9)5(16)13(3-4(14)15)2-1-11-12-10/h1-3H2,(H,14,15)
    • InChIKey: ODHHZQKIVZIELW-UHFFFAOYSA-N
    • ほほえんだ: FC(C(N(CC(=O)O)CCN=[N+]=[N-])=O)(F)F

計算された属性

  • せいみつぶんしりょう: 240.04702458g/mol
  • どういたいしつりょう: 240.04702458g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 324
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

2-[N-(2-azidoethyl)-2,2,2-trifluoroacetamido]acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28276930-0.25g
2-[N-(2-azidoethyl)-2,2,2-trifluoroacetamido]acetic acid
2680901-70-4 95.0%
0.25g
$985.0 2025-03-19
Enamine
EN300-28276930-0.5g
2-[N-(2-azidoethyl)-2,2,2-trifluoroacetamido]acetic acid
2680901-70-4 95.0%
0.5g
$1027.0 2025-03-19
Enamine
EN300-28276930-10.0g
2-[N-(2-azidoethyl)-2,2,2-trifluoroacetamido]acetic acid
2680901-70-4 95.0%
10.0g
$4606.0 2025-03-19
Enamine
EN300-28276930-2.5g
2-[N-(2-azidoethyl)-2,2,2-trifluoroacetamido]acetic acid
2680901-70-4 95.0%
2.5g
$2100.0 2025-03-19
Enamine
EN300-28276930-0.1g
2-[N-(2-azidoethyl)-2,2,2-trifluoroacetamido]acetic acid
2680901-70-4 95.0%
0.1g
$943.0 2025-03-19
Enamine
EN300-28276930-1.0g
2-[N-(2-azidoethyl)-2,2,2-trifluoroacetamido]acetic acid
2680901-70-4 95.0%
1.0g
$1070.0 2025-03-19
Enamine
EN300-28276930-0.05g
2-[N-(2-azidoethyl)-2,2,2-trifluoroacetamido]acetic acid
2680901-70-4 95.0%
0.05g
$900.0 2025-03-19
Enamine
EN300-28276930-5.0g
2-[N-(2-azidoethyl)-2,2,2-trifluoroacetamido]acetic acid
2680901-70-4 95.0%
5.0g
$3105.0 2025-03-19

2-[N-(2-azidoethyl)-2,2,2-trifluoroacetamido]acetic acid 関連文献

2-[N-(2-azidoethyl)-2,2,2-trifluoroacetamido]acetic acidに関する追加情報

Introduction to 2-[N-(2-azidoethyl)-2,2,2-trifluoroacetamido]acetic acid (CAS No. 2680901-70-4)

2-[N-(2-azidoethyl)-2,2,2-trifluoroacetamido]acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2680901-70-4, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and potential applications. This compound belongs to a class of molecules that incorporate both azido and trifluoroacetamide functional groups, which are known for their versatility in medicinal chemistry. The presence of these functional groups not only makes the compound a valuable intermediate in synthetic chemistry but also opens up possibilities for its use in drug discovery and development.

The structure of 2-[N-(2-azidoethyl)-2,2,2-trifluoroacetamido]acetic acid is characterized by a carboxylic acid moiety at one end and an N-(2-azidoethyl)-2,2,2-trifluoroacetamide group at the other. The trifluoroacetamide portion introduces a fluorine atom into the molecule, which is known to enhance metabolic stability and binding affinity in drug candidates. Meanwhile, the azido group provides a reactive handle for further chemical modifications, such as click chemistry reactions or cross-coupling processes. These features make the compound a promising candidate for use in the synthesis of more complex molecules with therapeutic potential.

In recent years, there has been growing interest in the development of novel compounds that incorporate fluorine atoms due to their ability to modulate pharmacokinetic properties. Fluorinated compounds have been extensively studied for their improved bioavailability, reduced susceptibility to metabolic degradation, and enhanced binding interactions with biological targets. The trifluoroacetamide group in 2-[N-(2-azidoethyl)-2,2,2-trifluoroacetamido]acetic acid aligns with this trend, making it an attractive building block for medicinal chemists.

The azido group in this compound is particularly noteworthy as it can be selectively transformed into other functional groups through various chemical reactions. For instance, azides can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful tool in bioconjugation chemistry. This reaction allows for the facile introduction of azido-bearing molecules into larger biomolecules such as peptides and proteins. Additionally, azides can be reduced to amines or converted into nitriles via reductive coupling with alkynes or via dehydration reactions. These transformations make 2-[N-(2-azidoethyl)-2,2,2-trifluoroacetamido]acetic acid a versatile intermediate for constructing complex molecular architectures.

From a synthetic perspective, the preparation of 2-[N-(2-azidoethyl)-2,2,2-trifluoroacetamido]acetic acid involves multiple steps that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of a trifluoroacetamide derivative followed by introduction of the azido group onto an appropriate precursor. The carboxylic acid functionality is often introduced last through hydrolysis or oxidation of an ester or amide intermediate. Recent advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research applications.

In the realm of drug discovery, compounds containing both azido and trifluoroacetamide groups have shown promise as lead candidates for treating various diseases. For example, fluorinated small molecules have been investigated for their potential in oncology due to their ability to interfere with key signaling pathways involved in cancer cell proliferation. Similarly, azide-containing compounds have been explored for their antimicrobial properties. The combination of these two functional groups in CAS No. 2680901-70-4 may lead to novel therapeutic agents with enhanced efficacy and reduced side effects.

Recent studies have highlighted the importance of fluorinated compounds in developing next-generation therapeutics. The role of fluorine atoms in modulating drug properties such as solubility, permeability across biological membranes (PAMPA), and metabolic stability has been well-documented. Additionally, fluorine atoms can influence electronic properties and binding interactions at the molecular level. These factors make fluorinated compounds particularly valuable in rational drug design.

The application of click chemistry has further expanded the utility of azide-containing compounds like CAS No 2680901-70-4. Click reactions are high-yielding, selective transformations that allow for rapid assembly of complex molecular structures under mild conditions. By incorporating an azide group into a molecule like this one, researchers can take advantage of click chemistry to conjugate it with other biomolecules or probes for diagnostic purposes. This approach has been particularly useful in developing imaging agents and biosensors.

In conclusion, 2-[N-(2-azidoethyl)-2,2,2-trifluoroacetamido]acetic acid (CAS No 2680901-70-4) represents an exciting opportunity for researchers working in pharmaceutical chemistry and biochemistry. Its unique combination of structural features—namely the trifluoroacetamide group and the azido moiety—makes it a versatile intermediate with broad applications in synthetic chemistry and drug discovery. As our understanding of fluorinated compounds continues to grow, this compound will likely play an important role in developing innovative therapeutics that address unmet medical needs.

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